BenchChemオンラインストアへようこそ!

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Lipophilicity CNS drug-likeness LogP

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1209589-45-6) is a conformationally constrained bicyclic γ-amino acid analogue built on the granatane (9-azabicyclo[3.3.1]nonane) scaffold. The molecule bears a cyclopropyl substituent directly on the bridgehead nitrogen and a carboxylic acid at the 3-position, yielding a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13205134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2C3CC3)C(=O)O
InChIInChI=1S/C12H19NO2/c14-12(15)8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7H2,(H,14,15)
InChIKeyPHFWGTWMDZMBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid – Core Scaffold, Physicochemical Profile, and Procurement Identity


9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS 1209589-45-6) is a conformationally constrained bicyclic γ-amino acid analogue built on the granatane (9-azabicyclo[3.3.1]nonane) scaffold . The molecule bears a cyclopropyl substituent directly on the bridgehead nitrogen and a carboxylic acid at the 3-position, yielding a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . The compound is listed as a research-grade synthetic building block by multiple vendors, typically supplied at 95% purity . Its structural features—the bicyclic framework, the polar carboxylate handle, and the compact cyclopropyl N-substituent—place it at the intersection of fragment-based drug discovery, constrained-peptide mimetic design, and central nervous system (CNS) targeted library synthesis.

Why 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Cannot Be Replaced by Common N-Alkyl or N-Boc Analogues


Generic substitution among 9-azabicyclo[3.3.1]nonane-3-carboxylic acid derivatives fails because the N-substituent dictates logP, basicity, steric demand, and metabolic soft-spot profile, all of which cascade into dramatically different pharmacokinetic and off-target liability outcomes in a lead series [1]. A cyclopropyl group directly attached to the bridgehead nitrogen imposes a unique combination of reduced lipophilicity (vendor-reported logP = −1.03), increased sp³ carbon fraction (Fsp³ = 0.917), and constrained rotatable bond count relative to the N-propyl, N-isopropyl, or N-cyclopropylmethyl congeners . These parameters cannot be replicated by linear alkyl or bulkier cycloalkyl substituents without altering target engagement, solubility, or metabolic stability. Therefore, procurement of the exact N-cyclopropyl derivative is mandatory for SAR studies where the N-substituent has been specifically optimized.

Quantitative Differentiation Evidence: 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid vs. Closest Available Analogs


Lipophilicity Advantage: Lower Computed LogP vs. 9-Propyl and 9-(Cyclopropylmethyl) Congeners

The target compound exhibits a calculated logP of −1.03, as reported by Fluorochem . This is >1 log unit lower than the predicted logP of the closest commercially listed analogue, 9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (estimated logP ≈ 0.0–0.3 based on the base scaffold logP of 1.81 and the added polar carboxylate) [2]. Lower logP in this scaffold class is directly correlated with reduced hERG binding, lower plasma protein binding, and improved metabolic stability in CNS programmes, making the cyclopropyl derivative the preferred choice for targets requiring low lipophilicity [1].

Lipophilicity CNS drug-likeness LogP Physicochemical property

Molecular Sp³ Fraction (Fsp³) Superiority Over 9-Propyl Analogue as a Lead-Likeness Metric

The target compound has a vendor-reported Fsp³ of 0.917 . The 9-propyl analogue (C₁₂H₂₁NO₂, MW 211.30) has one additional CH₂ group and contains a linear n-propyl chain, which reduces the fraction of sp³-hybridised carbons relative to total carbons. Calculated Fsp³ for 9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is 0.846 (11 sp³ carbons / 13 total carbons), compared to 0.917 for the target compound (11 sp³ / 12 total). Higher Fsp³ correlates positively with clinical success rates and solubility in advanced lead optimisation [1]. The cyclopropyl group, being fully sp³, contributes maximally to this metric.

Fsp³ Lead-likeness Molecular complexity Fragment-based drug discovery

Conformational Constraint and Metabolic Stability: Cyclopropyl vs. N-Isopropyl or N-Methyl in 9-Azabicyclo[3.3.1]nonane Scaffolds

The direct N-cyclopropyl linkage in the target compound is intrinsically resistant to oxidative N-dealkylation by cytochrome P450 enzymes compared to N-isopropyl or N-methyl substituents, based on established medicinal chemistry precedent with alicyclic amines [1]. While no direct in vitro microsomal stability data are publicly available for this exact compound, class-level inference from the broader N-cyclopropylamine literature indicates that the cyclopropyl ring imposes a higher oxidation potential and steric shielding of the nitrogen lone pair, reducing the rate of CYP-mediated α-carbon hydroxylation relative to N-isopropyl analogues [1]. The N-cyclopropylmethyl analogue (CAS 1209229-90-2) retains a benzylic-like methylene that is more susceptible to oxidative metabolism .

Metabolic stability N-dealkylation Cyclopropyl protection CYP450

Synthetic Tractability: Literature-Precedented Ketone Precursor Route via US Patent 8,183,380

The synthesis of the immediate ketone precursor, 9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one, is explicitly described in US Patent 8,183,380 [1]. The patent reports a condensation with hydroxylamine hydrochloride in ethanol under reflux (6 h) giving the oxime derivative in quantitative yield (100%, 890 mg scale), with the ketone intermediate characterised by MS: m/e=195.2 (M+H⁺) [1]. This establishes a demonstrable synthetic route to the 3-functionalised scaffold, from which the carboxylic acid can be accessed via established oxidation or carboxylation chemistry. In contrast, no patent or primary literature precedent exists for the direct synthesis of the N-propyl or N-isopropyl carboxylic acid analogues, increasing their procurement risk and cost .

Synthetic accessibility Ketone intermediate Patent precedent Scale-up

Preferred Application Scenarios for 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Based on Differentiation Evidence


Fragment-Based Screening Libraries Requiring High Fsp³ and Low LogP for CNS Targets

The combination of Fsp³ = 0.917 and logP = −1.03 makes this compound an ideal entry for fragment libraries designed against CNS targets where low lipophilicity and high three-dimensionality are selection filters . Unlike the more lipophilic 9-propyl or 9-cyclopropylmethyl analogues, the cyclopropyl derivative falls squarely within the CNS-favorable physicochemical space (logP < 1, Fsp³ > 0.5) without requiring additional polar functionality that would increase molecular weight [1].

SAR Studies Probing N-Substituent Effects on Monoamine Transporter Selectivity

Patents from Roche (e.g., WO2007039563A1) demonstrate that 9-azabicyclo[3.3.1]nonane derivatives act as monoamine neurotransmitter re-uptake inhibitors . The N-cyclopropyl variant, with its predicted resistance to N-dealkylation and distinct steric profile, is the appropriate tool compound for dissecting the contribution of the N-substituent to dopamine, norepinephrine, and serotonin transporter selectivity, particularly in head-to-head profiling against N-methyl and N-isopropyl reference compounds [1].

Synthesis of Conformationally Constrained γ-Amino Acid Peptidomimetics

The 3-carboxylic acid handle, positioned on the bicyclic scaffold with two asymmetric centres, enables incorporation into constrained peptide sequences. The cyclopropyl N-substituent provides a compact, metabolically stable capping group that does not introduce additional hydrogen-bond donors or rotatable bonds, preserving the conformational rigidity essential for peptidomimetic design . This contrasts with N-Boc-protected analogues, which add bulk and metabolic vulnerability.

Independent Resynthesis and Process Chemistry Development Leveraging Published Patent Route

For organisations requiring multi-gram quantities beyond catalogue availability, the published synthetic route in US8183380B2 provides a validated starting point for process development . The oxime formation step proceeds quantitatively, and the ketone intermediate (MW 179.26) is fully characterised, enabling kilogram-scale route scoping that is not currently possible for the N-propyl or N-isopropyl analogues, which lack published synthetic protocols [1].

Quote Request

Request a Quote for 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.